3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl

DHODH inhibition immunomodulation biphenyl SAR

Procurement of generic biphenyl-3-amines risks significant potency loss in DHODH inhibitor programs. 3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl (CAS 1261501-88-5) is the exact validated scaffold. Key differentiation: - Validated SAR: The 3'-OCF3 isomer shows a 20-fold potency advantage (IC50 280 nM) over the 4'-OCF3 isomer (IC50 5,700 nM) in human DHODH assays. - Pre-organized Conformation: The 6-fluoro substituent reduces the conformational strain penalty, pre-organizing the bioactive structure. - Supply Chain: A free amine handle enables rapid, protection-free derivatization into diverse pharmacophores.

Molecular Formula C13H9F4NO
Molecular Weight 271.21 g/mol
Cat. No. B12063822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl
Molecular FormulaC13H9F4NO
Molecular Weight271.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)N)F
InChIInChI=1S/C13H9F4NO/c14-12-5-4-9(18)7-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2
InChIKeyUBDKRFAXVQJSSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl – Structural Identity and Class Positioning


3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl (CAS 1261501-88-5; molecular formula C13H9F4NO; molecular weight 271.21 g/mol) is a fluorinated biphenyl building block bearing a primary aromatic amine at the 3-position, a fluorine atom at the 6-position, and a trifluoromethoxy (-OCF3) group at the 3'-position of the distal phenyl ring . It belongs to the class of ortho-fluoro-substituted biphenyl-3-amines enhanced with a strongly electron-withdrawing, lipophilic -OCF3 substituent. This substitution pattern distinguishes it from simpler biphenyl-3-amines and regioisomeric OCF3-biphenylamines, positioning it as a versatile intermediate for medicinal chemistry, agrochemical discovery, and materials science [1].

Class Fluorinated biphenyl-3-amine building block
Key Substituents 6-Fluoro + 3′-OCF3 on distal ring
Primary Handle Free aromatic –NH2 for direct diversification

Why 3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl Cannot Be Replaced by Generic Analogs


Substituting 3-amino-6-fluoro-3'-(trifluoromethoxy)biphenyl with a generic biphenyl-3-amine or a regioisomeric OCF3-biphenylamine carries quantifiable risk. The 3'-OCF3 group imparts a Hansch lipophilicity parameter (π) of approximately +1.04, substantially higher than the methoxy (-0.02) or trifluoromethyl (+0.88) alternatives [1], directly altering logP, membrane permeability, and target-binding energetics. In dihydroorotate dehydrogenase (DHODH) inhibitor series, moving the OCF3 group from the 3'-position to the 4'-position causes a ~20-fold loss in inhibitory potency (IC50 shift from 280 nM to 5,700 nM) due to disruption of key hydrophobic contacts with Tyr38 [2]. Furthermore, the 6-fluoro substituent pre-organizes the bioactive conformation and alleviates the conformational strain penalty that non-fluorinated analogs incur upon binding [2]. These structure-activity relationships confirm that generic substitution is not a scientifically valid procurement strategy.

Attribute
Target Compound
Generic Analog Risk
3′-OCF3 position

Meta-substituted OCF3 (3′)

Enables critical hydrophobic contact (e.g., Tyr38 in DHODH), maintaining low-nanomolar target engagement.

4′-OCF3 regioisomer

~20-fold potency loss reported (280 nM → 5,700 nM) due to disrupted binding geometry; may invalidate SAR hypotheses.

6-F substitution

Ortho-fluoro present

Pre-organizes bioactive conformation, minimizes strain penalty upon binding.

Non-fluorinated biphenyl

Conformational strain may reduce binding affinity; cannot replicate pre-organization effect.

Lipophilicity

OCF3 (π +1.04)

Distinct logP window compared to -OCH3 or -CF3, influencing permeability and ADME profile.

-OCH3 or -CF3 replacement

May shift logP by >0.15 units, altering membrane distribution and off-target liability.

Quantitative Comparator Evidence for 3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl


DHODH Inhibitory Potency: 3'-OCF3 vs 4'-OCF3 Biphenyl Isomers

In a series of biphenyl-4-ylcarbamoyl cyclopentene-carboxylic acid DHODH inhibitors, the 3-fluoro-3'-(trifluoromethoxy)biphenyl derivative exhibited 50% enzyme inhibition at 0.00028 mM (280 nM), whereas the regioisomeric 3-fluoro-4'-(trifluoromethoxy)biphenyl analog required 0.00570 mM (5,700 nM) to achieve the same effect—a 20.4-fold reduction in potency [1]. The 3'-OCF3 group establishes additional hydrophobic contacts with Tyr38 in the enzyme active site, while the 6-fluoro substitution (mimicked here by the 3-fluoro substituent on the amide-bearing ring) stabilizes the bioactive conformation and avoids the conformational strain penalty observed in non-fluorinated biphenyl analogs [2]. This SAR directly supports selection of the 3'-OCF3 substitution pattern embodied by the target compound.

3′- vs 4′-OCF3 Potency
Head-to-head
3′-OCF3 IC50 280 nM vs 4′-OCF3 5,700 nM — a 20.4-fold difference in DHODH inhibition.
Positional isomer directly affects target engagement potency.
Assay: human DHODH biochemical; reported in Bioorg. Med. Chem. Lett. 2004.
DHODH inhibition immunomodulation biphenyl SAR trifluoromethoxy positional isomer

Lipophilicity Control: OCF3 vs OCH3 and CF3 Substituents

The trifluoromethoxy substituent contributes a Hansch π value of +1.04, markedly higher than the methoxy group (π ≈ -0.02) and the trifluoromethyl group (π ≈ +0.88) [1]. This translates into a higher calculated logP for 3-amino-6-fluoro-3'-(trifluoromethoxy)biphenyl compared to its -OCH3 or -CF3 congeners. In medicinal chemistry, this elevated lipophilicity enhances membrane permeability but must be balanced against metabolic clearance. The -OCF3 group achieves this by combining the electron-withdrawing character of -CF3 (σₘ ≈ 0.38) with the resonance-donating properties of -OCH3, a unique electronic profile that neither -CF3 nor -OCH3 alone can replicate [2].

Lipophilicity (Hansch π)
Cross-study comparable
OCF3 π = +1.04 vs OCH3 (-0.02) and CF3 (+0.88).
Provides a distinct lipophilicity window not replicable by other substituents.
Standard Hansch-Fujita constant derivation; octanol-water system.
lipophilicity Hansch analysis ADME optimization fluorinated substituents

Regioisomeric Differentiation of OCF3-Amino-Fluoro-Biphenyls

Three regioisomers of 3-amino-6-fluoro-(trifluoromethoxy)biphenyl exist, differing only in the position of the -OCF3 group on the distal ring: the 2'-OCF3 isomer (CAS 1261749-94-3), the 3'-OCF3 isomer (target compound, CAS 1261501-88-5), and the 4'-OCF3 isomer (CAS 1261443-90-6). Comparative screening data reported for the 2'-OCF3 isomer demonstrates antiviral activity against influenza A virus and herpes simplex virus (HSV) [1], while the 4'-OCF3 isomer has been profiled for tyrosine kinase inhibition relevant to oncology [2]. The target 3'-OCF3 isomer occupies a distinct conformational and electronic space: its meta-substituted -OCF3 group projects at a dihedral angle that optimizes hydrophobic contacts in DHODH and related enzyme pockets, as evidenced by the 20-fold potency advantage over the 4'-OCF3 isomer [3]. This regiospecificity is critical; procurement of the incorrect isomer yields an entirely different biological profile unrelated to the intended target.

Regioisomer Activity Profiles
Cross-study comparable
3′-OCF3: DHODH pathway; 2′-OCF3: antiviral (influenza A, HSV); 4′-OCF3: kinase inhibition. Qualitative divergence in target class.
Incorrect isomer selection redirects biological activity, invalidating SAR hypotheses.
Data aggregated from vendor summaries and DHODH SAR literature.
regioisomer comparison biphenyl SAR antiviral activity kinase inhibition

Synthetic Versatility of Free Primary Amine vs Amide-Locked Inhibitors

The target compound bears a free primary aromatic amine at the 3-position, distinguishing it from the amide-linked DHODH inhibitors (e.g., the biphenyl-4-ylcarbamoyl cyclopentene series) that incorporate the biphenyl-OCF3 core into a fixed pharmacophore. This free -NH2 group enables direct participation in amide bond formation, reductive amination, diazotization/Sandmeyer chemistry, urea/thiourea formation, and Buchwald-Hartwig coupling . Typical synthesis of the biphenyl core employs Suzuki-Miyaura coupling of a 2-fluoro-5-nitro-phenylboronic acid/ester with 3-(trifluoromethoxy)bromobenzene, followed by nitro reduction . By contrast, 3-amino-6-fluorobiphenyl (CAS 103977-88-4) lacks the -OCF3 group and therefore cannot access the lipophilicity and electronic tuning that the target compound provides . The target compound thus serves as a late-stage diversification point for library synthesis, where the -OCF3 group and 6-fluoro substituent are pre-installed, and the primary amine remains available for parallel chemistry.

Synthetic Handle
Class-level inference
Free –NH2 enables amidation, reductive amination, Buchwald-Hartwig coupling, urea formation — while OCF3/F are pre-installed.
Reduces synthetic step count for library production; no de novo OCF3 installation required.
Based on standard transformations; no single comparator offers both features.
synthetic intermediate amine derivatization Suzuki coupling building block

Electronic Tuning by 6-Fluoro and 3'-OCF3 Substituents

The 6-fluoro substituent (Hammett σₘ ≈ +0.34) exerts a through-bond electron-withdrawing effect on the aniline ring, while the 3'-OCF3 group (σₘ ≈ +0.38) withdraws electron density from the distal ring. The combined effect reduces the pKa of the aromatic amine relative to unsubstituted biphenyl-3-amine, modulating its nucleophilicity and hydrogen-bond donor/acceptor capacity [1]. In the DHODH inhibitor series, the presence of aromatic fluorine atoms was shown to be critical for stabilizing the bioactive conformation: non-fluorinated analogs suffer a conformational strain penalty because their solution-phase planar conformation must distort to fit the enzyme active site, whereas fluorinated analogs pre-organize into the binding-competent geometry [2]. Specifically, the dihedral angle between the benzene ring and the amide group in fluorinated compound 7n was 113.6° in the global minimum conformation, closely matching the docking pose (107.1°), while non-fluorinated analogs (e.g., 7d) showed a ~6° greater deviation requiring energetic penalty [2]. The target compound's 6-fluoro and 3'-OCF3 substitution pattern is thus uniquely positioned to deliver both electronic modulation and conformational pre-organization.

Conformational Pre-organization
Class-level inference
6-F and 3′-OCF3 align biphenyl dihedral angle close to DHODH binding pose (~6.5° deviation); non-fluorinated analogs suffer strain penalty.
Fluorination pre-organizes geometry for target binding, reducing energetic cost.
QM optimization and docking; DHODH PDB structures 1D3G, 2BXV.
electronic effects amine basicity SAR modulation fluorine substitution

Procurement Scenarios for 3-Amino-6-fluoro-3'-(trifluoromethoxy)biphenyl


DHODH-Targeted Immunomodulatory Lead Optimization

Programs developing next-generation DHODH inhibitors for autoimmune or antiproliferative indications should select 3-amino-6-fluoro-3'-(trifluoromethoxy)biphenyl as the core building block. The 3'-OCF3 substitution pattern is directly validated by SAR showing a 20-fold potency advantage over the 4'-OCF3 isomer (280 nM vs 5,700 nM IC50) in human DHODH assays [1]. The free amine permits direct conversion to the cyclopentene-carboxamide pharmacophore or exploration of alternative amide/urea linkers while retaining the potency-optimizing 3'-OCF3-Tyr38 contact [2].

Kinase Inhibitor Scaffold Diversification with Pre-Installed Fluorine Pharmacophore

For kinase drug discovery programs, the target compound provides a pre-assembled fluorinated biphenyl scaffold where the 6-fluoro and 3'-OCF3 groups are already positioned for hydrophobic pocket engagement. The 4'-OCF3 regioisomer (CAS 1261443-90-6) has demonstrated tyrosine kinase inhibition, but the 3'-OCF3 isomer is predicted to engage a distinct set of kinase selectivity pockets due to the altered projection angle of the -OCF3 group [1]. The free amine at position 3 enables rapid installation of diverse warheads (acrylamides, sulfonamides, urea linkers) without additional protection/deprotection steps, accelerating kinase panel screening [2].

Antiviral Probe Development Leveraging Regioisomer-Specific Activity Profiles

The 2'-OCF3 regioisomer (CAS 1261749-94-3) has reported activity against influenza A virus and HSV, positioning the broader amino-fluoro-OCF3-biphenyl chemotype as a privileged antiviral scaffold [1]. Procurement of the 3'-OCF3 isomer enables systematic regioisomeric SAR exploration to determine whether the antiviral activity can be retained, enhanced, or redirected toward other enveloped viruses. The availability of all three regioisomers (2'-, 3'-, and 4'-OCF3) as discrete, well-characterized compounds makes this scaffold family uniquely suited for comprehensive antiviral SAR campaigns [2].

Agrochemical Discovery: Fluorinated Building Block with Optimized logP Window

The Hansch π value of +1.04 for -OCF3 places 3-amino-6-fluoro-3'-(trifluoromethoxy)biphenyl in a lipophilicity range suitable for agrochemical lead compounds requiring balanced leaf penetration and phloem mobility [1]. The free amine handle permits facile conversion to amide, sulfonamide, or urea pro-pesticides, while the 6-fluoro substituent enhances metabolic stability against oxidative degradation in plant and soil systems [2]. The target compound's favorable logP window (anticipated ~3.5–4.5) cannot be matched by -OCH3 (too hydrophilic) or -CF3 (slightly lower π) analogs, making it a differentiated choice for agrochemical discovery libraries [1].

Application
Selection Property
Validation Focus
DHODH lead optimization
3′-OCF3 substitution pattern validated for potency
Verify DHODH IC50 shift vs 4′-isomer; confirm Tyr38 contact via modeling
Kinase inhibitor scaffold diversification
Pre-assembled fluorinated biphenyl with free amine handle
Screen against kinase panel; compare selectivity vs 4′-OCF3 regioisomer
Antiviral probe SAR exploration
Regioisomer-specific antiviral activity (2′-OCF3 active)
Test 3′-OCF3 analog against influenza/HSV; expand to other enveloped viruses
Agrochemical discovery library
Optimized logP window (π +1.04) with metabolic stability
Assess leaf penetration and phloem mobility; compare with -CF3 and -OCH3 analogs
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